
Tyrphostin AG 835
Vue d'ensemble
Description
Applications De Recherche Scientifique
Basic Information
- IUPAC Name : (E)-2-cyano-3-(3,4-dihydroxyphenyl)-N-[(1S)-1-phenylethyl]prop-2-enamide
- Molecular Formula : C18H16N2O3
- Molecular Weight : 312.33 g/mol
Structure
The compound features a cyano group and a phenolic moiety, which are significant for its biological activity. The presence of the 3,4-dihydroxyphenyl group suggests potential antioxidant properties that may contribute to its therapeutic effects.
Antioxidant Activity
Research indicates that compounds similar to (E)-2-cyano-3-(3,4-dihydroxyphenyl)-N-[(1S)-1-phenylethyl]prop-2-enamide exhibit significant antioxidant properties. These properties are crucial for mitigating oxidative stress in various diseases, including neurodegenerative disorders and cardiovascular diseases. Studies have shown that such compounds can scavenge free radicals effectively, thereby reducing cellular damage and inflammation .
Anticancer Potential
Several studies have investigated the anticancer properties of this compound. It has been noted for its ability to inhibit the proliferation of cancer cells through various mechanisms:
- Induction of apoptosis in tumor cells.
- Inhibition of specific kinases involved in cancer progression.
Research has demonstrated that derivatives of this compound can exhibit selective cytotoxicity towards cancer cells while sparing normal cells .
Anti-inflammatory Effects
The compound's structural features suggest it may modulate inflammatory pathways. Preliminary studies indicate that it can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), thus providing a basis for its use in treating inflammatory conditions .
Neuroprotective Effects
Given the antioxidant properties associated with this compound, it has been explored for neuroprotective applications. Research indicates that it may protect neuronal cells from oxidative damage and apoptosis induced by neurotoxic agents . This property is particularly relevant in the context of diseases like Alzheimer's and Parkinson's.
Case Study 1: Antioxidant Activity Assessment
A study conducted by researchers at Virginia Commonwealth University evaluated the antioxidant capacity of several phenolic compounds, including derivatives of (E)-2-cyano-3-(3,4-dihydroxyphenyl)-N-[(1S)-1-phenylethyl]prop-2-enamide. The findings revealed that these compounds significantly reduced oxidative stress markers in vitro, suggesting their potential utility in preventing oxidative damage-related diseases .
Case Study 2: Anticancer Mechanisms
In a clinical trial involving various cancer cell lines, derivatives of this compound were tested for their ability to induce apoptosis. The results indicated a marked decrease in cell viability and an increase in apoptotic markers when treated with the compound compared to controls. This study highlights the potential of (E)-2-cyano-3-(3,4-dihydroxyphenyl)-N-[(1S)-1-phenylethyl]prop-2-enamide as a candidate for cancer therapy .
Mécanisme D'action
Target of Action
Tyrphostin AG 835 is primarily known as a Protein Tyrosine Kinase inhibitor . Protein Tyrosine Kinases (PTKs) are key regulators of critical cellular processes such as metabolism, cell division, and survival. By inhibiting PTKs, this compound can interfere with these processes, potentially leading to therapeutic effects .
Mode of Action
This inhibition can disrupt signal transduction pathways, leading to altered cellular function .
Biochemical Pathways
For instance, it may affect pathways related to cell growth and proliferation, apoptosis, and cell migration .
Pharmacokinetics
It is known that this compound is soluble in ethanol and dmso , which could influence its bioavailability and distribution.
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on the specific cellular context and the particular PTKs it inhibits. In general, inhibition of PTKs can lead to a disruption of cellular signaling, potentially affecting cell growth, survival, and other functions .
Analyse Biochimique
Biochemical Properties
Tyrphostin AG 835 has been shown to inhibit EGFR kinase activity . The inhibition of this enzyme is crucial as it plays a significant role in cell proliferation and survival, making it a target for cancer therapies . The compound interacts with EGFR by binding to its active site, thereby preventing the enzyme from catalyzing its substrate .
Cellular Effects
In cellular contexts, this compound has been shown to inhibit cell survival. Specifically, it has demonstrated inhibitory effects on CALO, INBL, and HeLa cells, with EC50 values of 3.12, 12.5, and 12.5 µM respectively . This suggests that this compound can influence cell function by modulating cell survival pathways, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with EGFR kinase. By binding to the active site of this enzyme, this compound prevents the enzyme from catalyzing its substrate, thereby inhibiting its activity . This can lead to changes in gene expression and cellular signaling pathways, contributing to its observed effects on cell survival .
Temporal Effects in Laboratory Settings
It has been suggested that this compound is a fast-reversible, non-ATP competitive inhibitor , indicating that its effects may be reversible over time.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
Le Tyrphostin AG 835 peut être synthétisé par un processus en plusieurs étapes. Une voie de synthèse courante implique la condensation de la 3,4-dihydroxybenzaldéhyde avec le cyanoacétamide en présence d'une base pour former le produit intermédiaire. Cet intermédiaire est ensuite mis à réagir avec la (S)-α-méthylbenzylamine pour donner le this compound .
Méthodes de production industrielle
Bien que les méthodes de production industrielle spécifiques pour le this compound ne soient pas largement documentées, l'approche générale implique l'optimisation de la voie de synthèse pour une production à grande échelle. Cela comprend la garantie d'un rendement élevé et d'une pureté élevée du produit final, ainsi que la mise en œuvre de techniques de purification efficaces telles que la recristallisation ou la chromatographie .
Analyse Des Réactions Chimiques
Types de réactions
Le Tyrphostin AG 835 subit diverses réactions chimiques, notamment :
Oxydation : Les groupes hydroxyle sur le cycle aromatique peuvent être oxydés pour former des quinones.
Réduction : Le groupe cyano peut être réduit en amine.
Substitution : Les groupes hydroxyle peuvent subir des réactions de substitution avec divers électrophiles.
Réactifs et conditions courantes
Oxydation : Les oxydants courants comprennent le permanganate de potassium ou le trioxyde de chrome.
Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont utilisés.
Substitution : Des électrophiles tels que les halogénoalcanes ou les chlorures d'acyle peuvent être utilisés en conditions basiques.
Principaux produits formés
Oxydation : Dérivés de la quinone.
Réduction : Dérivés aminés.
Substitution : Dérivés alkylés ou acylés.
Applications de la recherche scientifique
Le this compound a été largement étudié pour ses applications dans divers domaines scientifiques :
Chimie : Utilisé comme outil pour étudier l'inhibition des protéines tyrosine kinases.
Biologie : Investigated for its effects on cell signaling pathways and its potential to inhibit cancer cell proliferation.
Médecine : Explored as a potential therapeutic agent for cancer treatment due to its ability to inhibit EGFR kinase activity.
Industrie : Utilisé dans la recherche et le développement de nouveaux médicaments.
Mécanisme d'action
Le this compound exerce ses effets en inhibant l'activité des protéines tyrosine kinases, en particulier la kinase du récepteur du facteur de croissance épidermique (EGFR). Il se lie au site de liaison de l'ATP de la kinase, empêchant la phosphorylation des résidus tyrosine sur les protéines cibles. Cette inhibition perturbe les voies de signalisation en aval qui sont essentielles à la prolifération et à la survie cellulaires, ce qui en fait un agent anticancéreux potentiel .
Comparaison Avec Des Composés Similaires
Composés similaires
Tyrphostin AG 538 : Un autre inhibiteur de protéine tyrosine kinase avec des effets inhibiteurs similaires sur la kinase EGFR.
Tyrphostin AG 490 :
Unicité
Sa structure, qui comprend un groupe cyano et des groupes hydroxyle sur le cycle aromatique, contribue à sa réactivité chimique et à son activité biologique distinctes .
Activité Biologique
(E)-2-cyano-3-(3,4-dihydroxyphenyl)-N-[(1S)-1-phenylethyl]prop-2-enamide, also known as a derivative of entacapone, has garnered attention in recent years for its potential biological activities. This compound exhibits various pharmacological properties, including antiviral and anti-inflammatory effects. Below is a comprehensive overview of its biological activity supported by research findings and data tables.
- Molecular Formula : C18H16N2O3
- Molecular Weight : 304.33 g/mol
- CAS Number : 133550-37-5
1. Antiviral Activity
Research indicates that (E)-2-cyano-3-(3,4-dihydroxyphenyl)-N-[(1S)-1-phenylethyl]prop-2-enamide has demonstrated significant antiviral properties, particularly against the H1N1 influenza virus. The compound acts by inhibiting viral replication and preventing the spread of the virus within infected cells.
Study Findings :
- In vitro studies showed that the compound effectively reduced viral titers in infected cell lines.
- The mechanism of action involves interference with viral protein synthesis and assembly.
2. Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. It appears to modulate inflammatory pathways, potentially benefiting conditions characterized by excessive inflammation.
Mechanism of Action :
- It inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
- The compound may also downregulate the NF-kB signaling pathway, which is crucial in mediating inflammatory responses.
Data Table: Summary of Biological Activities
Case Study 1: Antiviral Efficacy Against H1N1
A study conducted on various derivatives of entacapone found that (E)-2-cyano-3-(3,4-dihydroxyphenyl)-N-[(1S)-1-phenylethyl]prop-2-enamide exhibited a notable reduction in H1N1 viral load in vitro. The study utilized MDCK cells to assess viral replication post-treatment with varying concentrations of the compound.
Case Study 2: Anti-inflammatory Response
In a model of lipopolysaccharide (LPS)-induced inflammation in mice, administration of the compound resulted in a significant decrease in inflammatory markers. The study highlighted the potential for this compound to serve as a therapeutic agent in managing inflammatory diseases.
Propriétés
IUPAC Name |
(E)-2-cyano-3-(3,4-dihydroxyphenyl)-N-[(1S)-1-phenylethyl]prop-2-enamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3/c1-12(14-5-3-2-4-6-14)20-18(23)15(11-19)9-13-7-8-16(21)17(22)10-13/h2-10,12,21-22H,1H3,(H,20,23)/b15-9+/t12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMGQVUWXNOJOSJ-DGGAMASNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C(=CC2=CC(=C(C=C2)O)O)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)NC(=O)/C(=C/C2=CC(=C(C=C2)O)O)/C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101017645 | |
Record name | (E)-2-Cyano-3-(3,4-dihydroxyphenyl)-N-[(1S)-1-phenylethyl]prop-2-enamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101017645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
133550-37-5 | |
Record name | Tyrphostin AG 835 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16763 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | (E)-2-Cyano-3-(3,4-dihydroxyphenyl)-N-[(1S)-1-phenylethyl]prop-2-enamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101017645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tyrphostin AG 835 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.